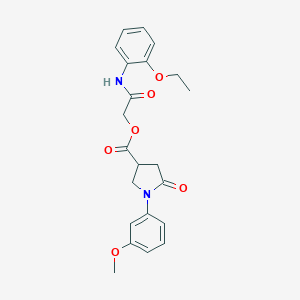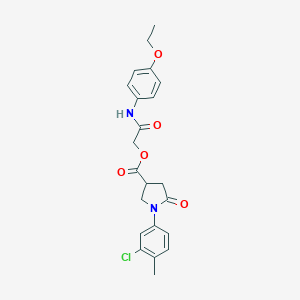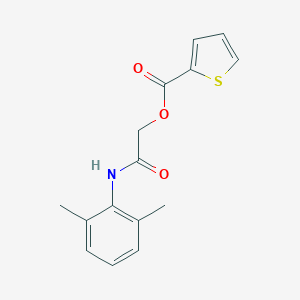![molecular formula C17H19NO5 B270979 N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as DMHF and is a cyclic amide that contains a furan ring. DMHF has been found to exhibit a range of biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
DMHF exerts its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. DMHF has also been shown to activate the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defenses. Additionally, DMHF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. DMHF has also been found to protect neurons from oxidative stress, which is a common mechanism of neurodegeneration. Additionally, DMHF has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHF has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activity has been well-characterized. DMHF has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of DMHF is that it is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on DMHF. One area of interest is the development of DMHF-based therapies for cancer and neurodegenerative diseases. Another area of research is the identification of novel targets for DMHF, which could lead to the discovery of new therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMHF, which could inform the development of optimal dosing regimens.
Métodos De Síntesis
DMHF can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions that result in the formation of DMHF. The synthesis of DMHF has been optimized to increase yields and reduce the number of steps required to produce the compound.
Aplicaciones Científicas De Investigación
DMHF has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMHF has also been investigated for its ability to inhibit the growth of bacteria and viruses. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Propiedades
Fórmula molecular |
C17H19NO5 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-11(13(7-9)22-2)18-16(19)14-8-5-10-12(6-8)23-17(20)15(10)14/h3-4,7-8,10,12,14-15H,5-6H2,1-2H3,(H,18,19) |
Clave InChI |
MWDYKHNXLCGCKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)